2-(4-chlorobenzenesulfinyl)-1,1-bis(4-chlorophenyl)ethan-1-ol
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Overview
Description
2-(4-chlorobenzenesulfinyl)-1,1-bis(4-chlorophenyl)ethan-1-ol is a complex organic compound characterized by the presence of chlorinated aromatic rings and a sulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorobenzenesulfinyl)-1,1-bis(4-chlorophenyl)ethan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzenesulfinyl chloride with 1,1-bis(4-chlorophenyl)ethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorobenzenesulfinyl)-1,1-bis(4-chlorophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of nitro or halogenated derivatives on the aromatic rings.
Scientific Research Applications
2-(4-chlorobenzenesulfinyl)-1,1-bis(4-chlorophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chlorobenzenesulfinyl)-1,1-bis(4-chlorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorinated aromatic rings may also interact with hydrophobic pockets in biological molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorobenzenesulfonyl)ethan-1-ol: Similar structure but with a sulfonyl group instead of a sulfinyl group.
1-(4-chlorophenyl)-2-(4-chlorophenyl)ethanol: Lacks the sulfinyl group, making it less reactive in certain chemical reactions.
Uniqueness
2-(4-chlorobenzenesulfinyl)-1,1-bis(4-chlorophenyl)ethan-1-ol is unique due to the presence of both sulfinyl and chlorinated aromatic groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1,1-bis(4-chlorophenyl)-2-(4-chlorophenyl)sulfinylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl3O2S/c21-16-5-1-14(2-6-16)20(24,15-3-7-17(22)8-4-15)13-26(25)19-11-9-18(23)10-12-19/h1-12,24H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDHDYCGGFLVCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CS(=O)C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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